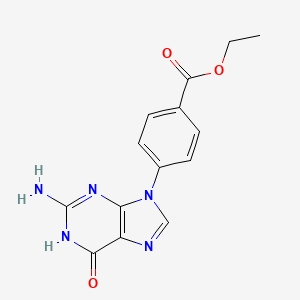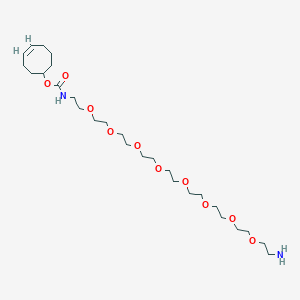
Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzoate d'éthyle 4-(2-amino-6-oxo-1H-purin-9(6H)-yl) est un composé organique complexe qui appartient à la classe des dérivés de la purine. Ce composé se caractérise par sa structure unique, qui comprend un système cyclique de purine fusionné avec un ester benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du Benzoate d'éthyle 4-(2-amino-6-oxo-1H-purin-9(6H)-yl) implique généralement des réactions organiques en plusieurs étapes. Une méthode courante consiste à condenser l'acide 4-aminobenzoïque avec le chloroformiate d'éthyle pour former le benzoate d'éthyle 4-aminobenzoïque. Cet intermédiaire est ensuite réagi avec la 2,6-diaminopurine dans des conditions spécifiques pour obtenir le produit final. Les conditions de réaction nécessitent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et de catalyseurs tels que la triéthylamine pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, intégrant souvent des techniques avancées telles que les réacteurs à flux continu et les systèmes de synthèse automatisés. Les mesures de contrôle qualité sont strictes pour garantir la cohérence et la sécurité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le Benzoate d'éthyle 4-(2-amino-6-oxo-1H-purin-9(6H)-yl) subit diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe oxo peut être réduit en groupes hydroxyle.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Réactifs tels que le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂) en milieu acide.
Réduction : Réactifs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium aluminium (LiAlH₄).
Substitution : Nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle en présence d'une base.
Principaux produits formés
Oxydation : Dérivés nitro.
Réduction : Dérivés hydroxyle.
Substitution : Divers dérivés de la purine substitués en fonction du nucléophile utilisé.
Applications De Recherche Scientifique
Le Benzoate d'éthyle 4-(2-amino-6-oxo-1H-purin-9(6H)-yl) a un large éventail d'applications en recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son rôle potentiel dans l'inhibition enzymatique et comme ligand dans les dosages biochimiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans la recherche antivirale et anticancéreuse.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action du Benzoate d'éthyle 4-(2-amino-6-oxo-1H-purin-9(6H)-yl) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, inhibant leur activité ou modifiant leur fonction. Le système cyclique de la purine lui permet de mimer les nucléotides naturels, interférant potentiellement avec la synthèse de l'ADN ou de l'ARN. Cette propriété est particulièrement précieuse dans la recherche antivirale et anticancéreuse, où le composé peut perturber la réplication des cellules virales ou cancéreuses.
Mécanisme D'action
The mechanism of action of Ethyl 4-(2-amino-6-oxo-1H-purin-9(6H)-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The purine ring system allows it to mimic natural nucleotides, potentially interfering with DNA or RNA synthesis. This property is particularly valuable in antiviral and anticancer research, where the compound can disrupt the replication of viral or cancerous cells.
Comparaison Avec Des Composés Similaires
Composés similaires
Benzoate d'éthyle 4-(2-amino-6-oxo-1H-purin-9(6H)-yl) : Unique en raison de sa structure spécifique de l'ester et de la purine.
2,6-Diaminopurine : Manque l'ester benzoïque, ce qui le rend moins polyvalent dans certaines applications.
Acide 4-aminobenzoïque : Ne contient pas le cycle de la purine, limitant son activité biologique.
Unicité
Le Benzoate d'éthyle 4-(2-amino-6-oxo-1H-purin-9(6H)-yl) se distingue par ses caractéristiques structurelles combinées, qui confèrent une réactivité chimique et une activité biologique uniques. La présence à la fois du cycle de la purine et de l'ester benzoïque permet des applications diverses dans différents domaines, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
63148-06-1 |
|---|---|
Formule moléculaire |
C14H13N5O3 |
Poids moléculaire |
299.28 g/mol |
Nom IUPAC |
ethyl 4-(2-amino-6-oxo-1H-purin-9-yl)benzoate |
InChI |
InChI=1S/C14H13N5O3/c1-2-22-13(21)8-3-5-9(6-4-8)19-7-16-10-11(19)17-14(15)18-12(10)20/h3-7H,2H2,1H3,(H3,15,17,18,20) |
Clé InChI |
CJFPKNJZDVFPGT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)N2C=NC3=C2N=C(NC3=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(Tert-butyl)-2-(4-chlorophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11834770.png)
![6,7-Dimethoxy-1-[(2-methylphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B11834772.png)
![tert-butyl 3-phenyl-4,5-dihydro-2H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11834775.png)
![9-(4-Chloro-3-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11834779.png)



![Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate](/img/structure/B11834806.png)


![2H-Thieno[3,2-e]-1,2-thiazin-4-amine, N-ethyl-3,4-dihydro-2-(3-methoxypropyl)-, 1,1-dioxide, (4R)-](/img/structure/B11834828.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorophenyl)azetidin-2-one](/img/structure/B11834846.png)
